

Dehaloperoxidase B (DHP B): A Comprehensive Technical Guide on Enzyme Function

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Compound of Interest

Compound Name: **DHP-B**

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Abstract

Dehaloperoxidase B (DHP B) is a bifunctional enzyme isolated from the marine polychaete *Amphitrite ornata*.^{[1][2]} This fascinating hemoprotein exhibits both hemoglobin-like oxygen transport capabilities and a potent peroxidase activity, enabling it to detoxify halogenated environmental pollutants.^{[1][2][3][4]} This dual functionality, housed within a globin fold, presents a unique paradigm in enzyme mechanics and offers significant potential for applications in bioremediation and biocatalysis. This guide provides an in-depth technical overview of DHP B's core functions, catalytic mechanisms, substrate specificity, and the experimental protocols used for its characterization.

Core Function and Biological Significance

DHP B plays a crucial role in the survival of *Amphitrite ornata* by performing two seemingly disparate functions:

- Oxygen Transport: Like other globins, DHP B can reversibly bind molecular oxygen via its ferrous heme iron, facilitating its transport within the organism.^{[2][3]}
- Peroxidase Activity: DHP B catalyzes the hydrogen peroxide (H_2O_2)-dependent oxidative dehalogenation of various halophenols, converting them into less toxic quinones.^{[1][3][5]}

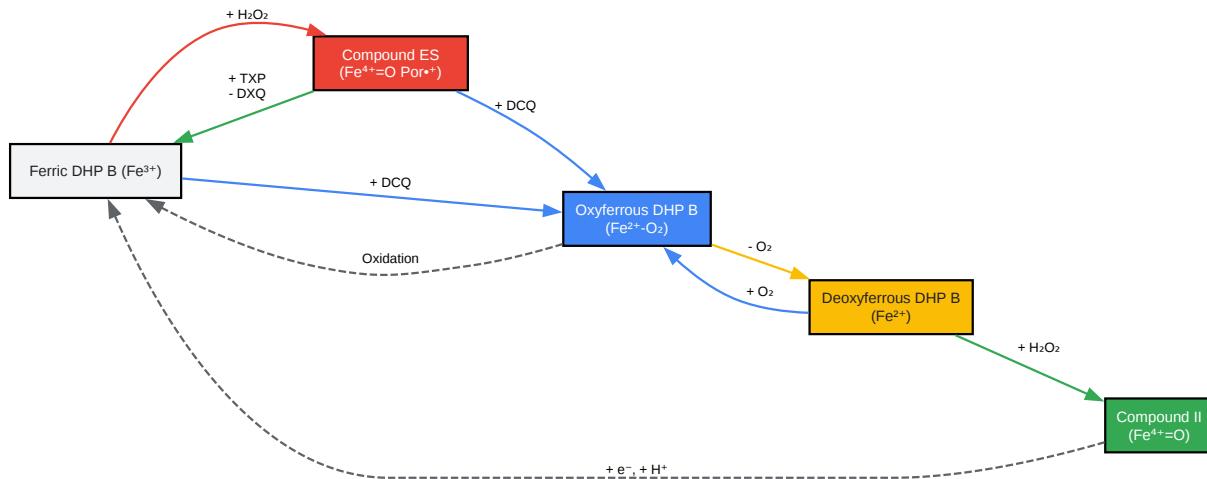
This function is vital for the organism's defense against toxic biogenic halometabolites in its benthic environment.[\[1\]](#)[\[3\]](#)

The enzyme's ability to switch between these two functions is a key area of research, with evidence suggesting that substrate binding triggers a conformational change that modulates its activity.[\[3\]](#)

Catalytic Mechanism of Dehalogenation

The peroxidase catalytic cycle of DHP B involves a series of redox intermediates. While sharing similarities with traditional heme peroxidases, it possesses unique features linked to its dual function. The generally accepted mechanism, primarily elucidated for the dehalogenation of 2,4,6-trihalophenols (TXP), proceeds as follows.

A proposed catalytic cycle for DHP B is initiated from the ferric (Fe^{3+}) resting state. The binding of H_2O_2 leads to the formation of a highly reactive intermediate known as Compound ES, an iron(IV)-oxo heme center with an amino acid radical.[\[1\]](#) This intermediate is then capable of oxidizing the trihalophenol substrate. Interestingly, unlike monofunctional peroxidases, the oxyferrous ($\text{Fe}^{2+}\text{-O}_2$) state of DHP B is also a competent starting point for the peroxidase cycle, highlighting a direct link between its two functions.[\[1\]](#)[\[2\]](#)[\[3\]](#) The product of the dehalogenation, a dihaloquinone, can further react with the enzyme, leading to the formation of the oxyferrous state, thus completing a cycle that interconnects both of the enzyme's primary roles.[\[1\]](#)[\[2\]](#)

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Proposed catalytic cycle of Dehaloperoxidase B.

Structural Insights

The crystal structure of DHP B has been solved to high resolution, revealing a classic globin fold composed of eight alpha-helices.[4][5] DHP B exists as a homodimer.[4] Although it shares 96% sequence identity with its isoenzyme, DHP A, five amino acid substitutions lead to significant differences in catalytic activity and stability.[5] Key residues in the active site, particularly the distal histidine (His55), play a critical role in catalysis.[1][4] The conformational flexibility of His55 is thought to mediate substrate access to the heme and facilitate the catalytic steps.[1][6] The distance between the heme iron and the distal histidine in DHP B is intermediate between that of typical globins and peroxidases, which may be a structural adaptation for its dual function.[3]

Quantitative Data

Kinetic Parameters for Dehaloperoxidase Activity

The catalytic efficiency of DHP B varies with the trihalophenol substrate. The following table summarizes the Michaelis-Menten kinetic parameters for the H_2O_2 -dependent oxidation of various substrates.

Substrate (TXP)	Starting Enzyme State	Km (H_2O_2) (μM)	kcat (s^{-1})	kcat/Km ($\text{M}^{-1}\text{s}^{-1}$)	Reference
2,4,6-trifluorophenol (TFP)	Ferric	130 ± 20	2.5 ± 0.1	1.9×10^4	[1]
2,4,6-trichlorophenol (TCP)	Ferric	50 ± 10	1.8 ± 0.1	3.6×10^4	[1]
2,4,6-tribromophenol (TBP)	Ferric	30 ± 5	0.40 ± 0.02	1.3×10^4	[1]
2,4,6-trifluorophenol (TFP)	Oxyferrous	230 ± 30	0.96 ± 0.05	4.2×10^3	[3]
2,4,6-trichlorophenol (TCP)	Oxyferrous	-	-	1.8×10^4	[1]
2,4,6-tribromophenol (TBP)	Oxyferrous	50 ± 10	0.30 ± 0.01	6.0×10^3	[3]

Note: Assays were conducted at pH 7.0 and 20-25°C. The concentration of the trihalophenol co-substrate was held constant while the H_2O_2 concentration was varied.[\[1\]](#)[\[3\]](#)

Comparison of DHP A and DHP B

DHP B generally exhibits higher catalytic activity than DHP A, though it has a lower stability.[\[5\]](#)

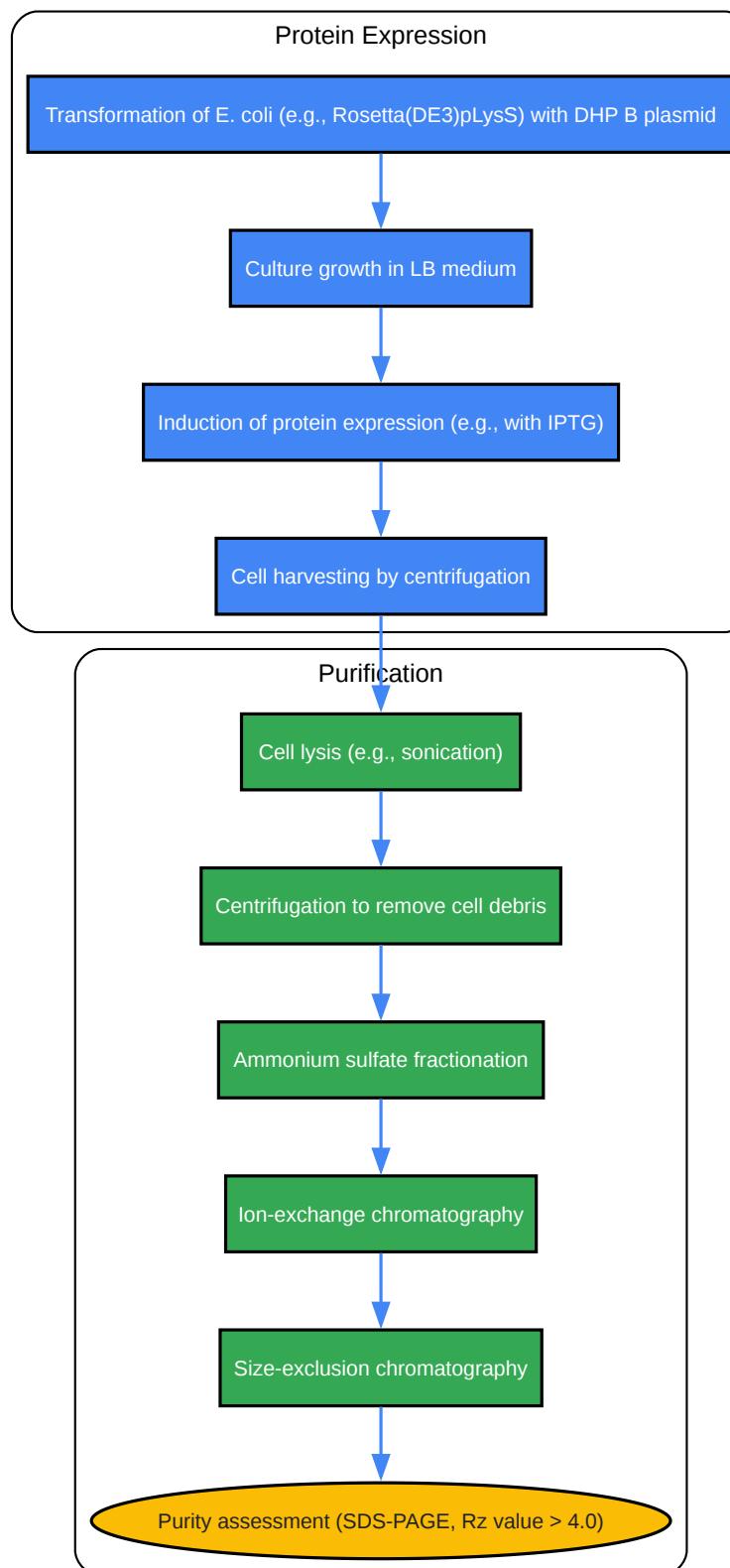
[\[7\]](#)

Parameter	DHP A	DHP B	Reference
Catalytic Efficiency (kcat/Km)	Lower	2-6 fold higher	[5] [7]
Heme Stability	Higher	Lower	[7]
Substrate Inhibition	Lower	Higher	[5]

Experimental Protocols

Recombinant Expression and Purification of DHP B

A common method for obtaining DHP B for research is through recombinant expression in *Escherichia coli*.

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Workflow for DHP B expression and purification.

Detailed Methodology:

- Transformation: Transform competent *E. coli* cells (e.g., Rosetta(DE3)pLysS) with a plasmid containing the *dhpB* gene.
- Expression: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of ~0.8-1.0. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18°C) overnight.
- Harvesting and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lyse by sonication on ice.
- Purification:
 - Clarify the lysate by ultracentrifugation.
 - Perform ammonium sulfate fractionation to precipitate DHP B.
 - Resuspend the pellet and dialyze against an appropriate buffer.
 - Apply the sample to an anion-exchange chromatography column (e.g., Q-Sepharose) and elute with a salt gradient.
 - Pool the DHP B-containing fractions and concentrate.
 - Perform size-exclusion chromatography (e.g., Superdex 75) as a final polishing step.
- Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the concentration spectrophotometrically ($\epsilon_{406} = 117.6 \text{ mM}^{-1}\text{cm}^{-1}$ for ferric DHP B).[5] The Reinheitzahl value (Rz; A_{406}/A_{280}) should be greater than 4.0 for pure samples.[5]

Dehaloperoxidase Activity Assay

The peroxidase activity of DHP B is typically monitored by UV-visible spectrophotometry.

Methodology:

- Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate (KPi) buffer (pH 7.0), the trihalophenol substrate (e.g., 125 μ M 2,4,6-trichlorophenol), and DHP B enzyme (e.g., 2.5 μ M).[1]
- Initiation: Equilibrate the mixture to the desired temperature (e.g., 25°C).[1] Initiate the reaction by adding a stock solution of hydrogen peroxide.[1]
- Monitoring: Monitor the reaction by observing either the decrease in substrate concentration or the formation of the dihaloquinone product at their respective absorption maxima.[1] For example:
 - 2,4,6-trichlorophenol (TCP) disappearance at 312 nm.[1]
 - 2,4,6-tribromophenol (TBP) disappearance at 316 nm.[1]
 - 2,6-difluoro-1,4-benzoquinone (DFQ) formation at 330 nm.[1]
- Data Analysis: Calculate initial rates from the linear portion of the absorbance change over time. Fit the initial rate data at varying substrate concentrations to the Michaelis-Menten equation to determine K_m and k_{cat} .[1]

Stopped-Flow UV-Visible Spectroscopy

This technique is essential for studying the rapid kinetics of intermediate formation and decay in the catalytic cycle.

Methodology:

- Instrument Setup: Use a stopped-flow instrument equipped with a diode array detector, maintained at a constant temperature (e.g., 20°C).[3]
- Reactant Preparation: Prepare solutions of ferric or oxyferrous DHP B and the reactant (e.g., H_2O_2 or substrate) in separate syringes. All concentrations should be prepared to be double the final desired concentration.
- Mixing Experiments:

- Single-Mixing: Rapidly mix the enzyme solution with the reactant solution. For example, react 10 μ M ferric DHP B with varying equivalents of H₂O₂.[\[1\]](#)
- Double-Mixing (Pulse-Chase): Use a delay line to age a reaction mixture before introducing a third reactant. For instance, mix DHP B with H₂O₂ to form Compound ES, allow it to age for a specific time, and then mix with the trihalophenol substrate to observe its decay.[\[1\]](#)
- Data Acquisition: Collect spectral data over multiple time domains (e.g., milliseconds to seconds) to capture the full kinetic profile.[\[3\]](#)
- Analysis: Analyze the time-resolved spectral data to identify transient intermediates and determine the rate constants for their formation and decay.

X-ray Crystallography

Determining the three-dimensional structure of DHP B provides invaluable insights into its function.

Methodology:

- Crystallization:
 - Concentrate purified DHP B to 10-12 mg/mL.[\[7\]](#)
 - Use the hanging-drop vapor diffusion method.[\[7\]](#) Mix the protein solution with a reservoir solution (e.g., 30-32% PEG 4000, 0.2 M ammonium sulfate, 0.1 M sodium cacodylate, pH 6.5) and equilibrate against the reservoir.[\[7\]](#)
 - Crystals typically grow within a few days.[\[7\]](#)
- Substrate/Inhibitor Soaking (for complex structures): Soak the grown crystals in a solution containing the ligand of interest.[\[7\]](#)
- Data Collection:
 - Cryoprotect the crystals (e.g., with 25% glycerol) and flash-cool them in liquid nitrogen.[\[7\]](#)

- Collect X-ray diffraction data using a synchrotron or a rotating-anode X-ray source.[\[5\]](#)
- Structure Solution and Refinement:
 - Process the diffraction data using software like HKL-2000.[\[5\]](#)
 - Solve the structure by molecular replacement using a known globin structure as a model.
 - Refine the model against the experimental data to obtain the final high-resolution structure.

Conclusion and Future Directions

Dehaloperoxidase B is a remarkable enzyme that bridges the functional gap between oxygen transport and peroxidase catalysis. Its unique ability to detoxify halogenated pollutants makes it a prime candidate for development in bioremediation technologies. Future research will likely focus on protein engineering to enhance its stability and broaden its substrate specificity for industrial applications. Furthermore, continued mechanistic studies will undoubtedly provide deeper insights into the fundamental principles of enzyme bifunctionality, offering valuable lessons for the design of novel biocatalysts and therapeutic agents.

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